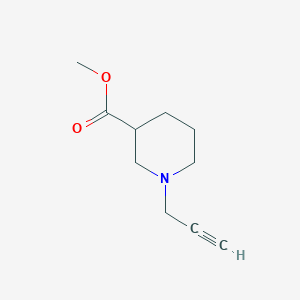

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-prop-2-ynylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCOYPCTFNKJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can be achieved through the N-alkylation of piperidine derivatives. One common method involves the reaction of methyl piperidine-3-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can be synthesized through several methods, often involving the reaction of piperidine derivatives with alkynes or appropriate reagents under controlled conditions. Common methods include:

- Alkyne Addition: The compound can be synthesized via the addition of propargyl bromide to piperidine derivatives.

- Esterification Reactions: The carboxylic acid derivative can be esterified using methyl chloroformate in the presence of a base like triethylamine.

Chemical Properties:

The compound is characterized by its piperidine ring structure, which contributes to its reactivity and interaction with biological targets. Its molecular weight is approximately 181.23 g/mol, and it exhibits properties typical of piperidine derivatives, such as basicity and nucleophilicity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to biologically active compounds makes it a candidate for:

- Enzyme Inhibition Studies: It has been studied as a potential inhibitor of monoamine oxidases (MAOs), which are implicated in various neurological disorders. Selective inhibition of MAO-A and MAO-B isoforms by structural analogs has shown promising results in preclinical studies .

Biological Research

The compound's ability to interact with biological systems extends to:

- Receptor Ligands: Research indicates that derivatives of this compound may serve as ligands for neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Antimicrobial Activity: Some studies have reported that piperidine derivatives exhibit antimicrobial properties, suggesting that this compound may also possess such activities against specific pathogens .

Industrial Applications

In addition to its research applications, this compound is utilized in:

- Agrochemicals Production: The compound can be employed as an intermediate in the synthesis of agrochemicals, enhancing crop protection formulations.

- Specialty Chemicals: Its unique structure allows for modifications that yield specialty chemicals used in various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active site residues, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate with structurally related piperidine carboxylate derivatives, focusing on substituents, synthesis methods, and physicochemical properties:

Key Observations:

Structural Variations :

- The propargyl group in the target compound distinguishes it from derivatives with allyl (), sulfonyl (), or fluorobenzyl () substituents. The alkyne moiety offers unique reactivity, such as participation in Huisgen cycloaddition (click chemistry), which is absent in allyl or sulfonyl analogs.

- Ester Variations : Methyl and ethyl esters (e.g., vs. ) influence lipophilicity and metabolic stability, with methyl esters generally being more hydrolytically stable.

Synthesis Efficiency :

- The target compound achieves a high yield (95%) via nucleophilic substitution , whereas reductive amination (e.g., compound 26 in ) yields 84%, reflecting the impact of reaction mechanism on efficiency.

- Sulfonylation () requires precise pH control (10–11), contrasting with the straightforward column chromatography purification in .

Physicochemical Properties :

- Melting Points : The target compound decomposes at 64–67°C , while sulfonyl derivatives () form stable crystalline solids. Fluorobenzyl analogs () exhibit predicted liquid-like properties (density ~1.13 g/cm³).

- Acid-Base Behavior : The pKa of fluorobenzyl derivatives (~7.36 ) suggests moderate basicity, likely influenced by electron-withdrawing substituents.

Applications and Commercial Relevance :

- Medicinal Chemistry : Sulfonyl and fluorobenzyl derivatives () are common intermediates in drug discovery due to their tunable electronic properties.

- Commercial Availability : Methyl and ethyl piperidine carboxylate hydrochlorides (≥98% purity) are widely available (), underscoring their utility as building blocks.

Biological Activity

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor interactions. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the N-alkylation of piperidine derivatives. A common synthetic route involves the reaction of methyl piperidine-3-carboxylate with propargyl bromide in the presence of a base like sodium hydroxide, typically conducted in toluene under phase-transfer catalysis conditions.

The biological activity of this compound primarily stems from its interaction with various molecular targets, such as enzymes and receptors. The prop-2-yn-1-yl group can form covalent bonds with active site residues, leading to modulation or inhibition of enzyme activity. The piperidine ring enhances binding affinity through hydrophobic interactions and hydrogen bonding.

Enzyme Inhibition

This compound has been shown to exhibit significant enzyme inhibition properties. Notably, studies have highlighted its potential as a selective inhibitor for monoamine oxidases (MAO-A and MAO-B), which are important targets in treating neurological disorders such as depression and Parkinson's disease .

Table 1: Inhibition Potency Against MAO Isoforms

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Clorgyline (MAO-A inhibitor) | 0.0034 | >100 |

| Deprenyl (MAO-B inhibitor) | >100 | 0.012 |

The exact IC50 values for this compound against these isoforms are still to be determined but are anticipated to be competitive with known inhibitors based on structural similarities .

Receptor Binding

The compound's structural characteristics suggest that it may also interact with various receptors, potentially influencing neurotransmitter systems. Its design allows for interactions that could modulate synaptic transmission, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Recent studies have explored the stereoselective activity of compounds related to Methyl 1-(prop-2-yn-1-yl)piperidine derivatives. For instance, research on similar piperidine compounds has demonstrated that geometric isomers can selectively inhibit different MAO isoforms, providing insights into how modifications at specific positions can influence biological activity .

Example Case Study: Selective Inhibition of MAO Isoforms

In a study examining various piperidine derivatives, it was found that compounds with specific substituents exhibited selective inhibition profiles towards MAO-A or MAO-B. The findings suggest that Methyl 1-(prop-2-yn-1-yl)piperidine derivatives could be tailored for selective therapeutic effects in treating conditions like anxiety or depression by modulating the activity of these enzymes .

Q & A

Q. What are the key steps in synthesizing Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine-3-carboxylic acid derivatives. Key steps include:

- Esterification : Introduction of the methyl ester group using methanol under acidic or catalytic conditions .

- Alkylation : Substitution at the piperidine nitrogen with propargyl bromide or similar reagents, often requiring base catalysis (e.g., KCO) to deprotonate the amine .

- Purification : Column chromatography or recrystallization to isolate the product. Example protocol: Reaction of methyl piperidine-3-carboxylate with propargyl bromide in acetonitrile at 60°C for 12 hours yields ~65% product .

Q. How is the compound characterized structurally?

Standard methods include:

- NMR spectroscopy : H and C NMR to confirm ester, piperidine, and propargyl groups (e.g., ester carbonyl at ~170 ppm in C NMR) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 222.1234 for CHNO) .

- Infrared spectroscopy : Peaks at ~1720 cm (ester C=O) and ~2100 cm (propargyl C≡C stretch) .

Advanced Research Questions

Q. How can reaction yields be optimized for the propargyl substitution step?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperidine nitrogen .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency in biphasic systems .

- Temperature control : Higher temperatures (60–80°C) accelerate reactions but may increase side products like dimerization of propargyl groups .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile, 60°C | 65 | 95 |

| DMF, 80°C | 72 | 90 |

| TBAB catalyst, 50°C | 85 | 98 |

| Data adapted from multi-step synthesis protocols . |

Q. How do spectral data contradictions arise during characterization, and how are they resolved?

Contradictions may occur due to:

- Tautomerism : The propargyl group’s acidity (pKa ~25) can lead to tautomeric shifts in NMR under basic conditions .

- Impurity overlap : Side products (e.g., unreacted starting material) may obscure signals. Use preparative HPLC or 2D NMR (e.g., HSQC) for resolution .

- Crystallographic ambiguities : SHELXL refinement (e.g., anisotropic displacement parameters) resolves electron density mismatches in X-ray structures .

Q. What strategies are used to study the compound’s potential biological activity?

- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization .

- Molecular docking : Predict binding affinity to targets like acetylcholinesterase using AutoDock Vina .

- ADMET profiling : Assess metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 cell assays) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for similar piperidine esters?

Variations arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms) alters melting points. Use DSC to identify polymorphs .

- Purity levels : Impurities (e.g., residual solvent) lower observed melting points. Repurify via recrystallization in ethyl acetate/hexane .

Q. Why do catalytic methods for propargylation show inconsistent reproducibility?

Factors include:

- Moisture sensitivity : Propargyl bromide degrades in humid conditions. Use anhydrous solvents and inert atmosphere .

- Catalyst poisoning : Trace amines in solvents deactivate metal catalysts (e.g., CuI). Pre-dry solvents over molecular sieves .

Methodological Recommendations

- Synthesis : Prioritize TBAB-catalyzed alkylation for higher yields (85%) .

- Characterization : Combine NMR, MS, and X-ray crystallography (using SHELXL ) for unambiguous structural confirmation.

- Biological testing : Use orthogonal assays (e.g., SPR and enzymatic activity) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.